molecular formula C21H24O3 B1292306 4-Acetoxy-4'-hexylbenzophenone CAS No. 890099-79-3

4-Acetoxy-4'-hexylbenzophenone

Cat. No.: B1292306
CAS No.: 890099-79-3
M. Wt: 324.4 g/mol
InChI Key: PKAFXPLDTDQNMK-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-hexylbenzophenone is an organic compound that belongs to the group of benzophenone derivatives. It is widely used in the fields of chemistry, pharmaceuticals, and materials science due to its unique physical and chemical properties. This compound appears as a yellow to light brown crystalline powder.

Scientific Research Applications

4-Acetoxy-4’-hexylbenzophenone has several scientific research applications:

    Chemistry: It is used as a photoinitiator in polymerization reactions.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific optical properties.

Preparation Methods

The synthesis of 4-Acetoxy-4’-hexylbenzophenone typically involves the reaction of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then purified by recrystallization from ethanol-water .

Chemical Reactions Analysis

4-Acetoxy-4’-hexylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it useful as a photoinitiator in polymerization processes. The molecular targets and pathways involved in its action include the formation of reactive intermediates that initiate polymerization .

Comparison with Similar Compounds

4-Acetoxy-4’-hexylbenzophenone can be compared with other benzophenone derivatives such as:

    4-Hydroxybenzophenone: Lacks the acetoxy group and has different reactivity.

    4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.

    4-Acetoxybenzophenone: Similar structure but without the hexyl group, affecting its solubility and reactivity.

These comparisons highlight the unique properties of 4-Acetoxy-4’-hexylbenzophenone, such as its specific reactivity and solubility characteristics.

Properties

IUPAC Name

[4-(4-hexylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-4-5-6-7-17-8-10-18(11-9-17)21(23)19-12-14-20(15-13-19)24-16(2)22/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAFXPLDTDQNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641716
Record name 4-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-79-3
Record name Methanone, [4-(acetyloxy)phenyl](4-hexylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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